molecular formula C4H5NS3 B14392506 5-Methyl-1,3-thiazolidine-2,4-dithione CAS No. 89403-84-9

5-Methyl-1,3-thiazolidine-2,4-dithione

Cat. No.: B14392506
CAS No.: 89403-84-9
M. Wt: 163.3 g/mol
InChI Key: RKLLXHCROVICJL-UHFFFAOYSA-N
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Description

5-Methyl-1,3-thiazolidine-2,4-dithione is a heterocyclic compound that contains sulfur and nitrogen atoms in its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of sulfur in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,3-thiazolidine-2,4-dithione typically involves the reaction of a thiol with an aldehyde or ketone in the presence of a base. One common method is the condensation of 2-mercaptoacetic acid with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidine ring .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to enhance yield and reduce environmental impact. Techniques such as microwave irradiation, sonochemistry, and the use of reusable catalysts are employed to achieve high yields and purity. Solvent-free synthesis and the use of non-toxic solvents are also common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,3-thiazolidine-2,4-dithione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur and nitrogen atoms in the thiazolidine ring, which can participate in nucleophilic and electrophilic interactions .

Common Reagents and Conditions

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and halogenated derivatives. These products have diverse applications in medicinal chemistry and material science .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: This compound shares a similar thiazolidine ring structure but lacks the methyl and dithione groups.

    1,3,4-Thiadiazole-2-thione: This compound has a similar sulfur and nitrogen-containing ring but differs in the arrangement of atoms.

    Thiazole: Thiazole is a simpler heterocyclic compound with a five-membered ring containing sulfur and nitrogen.

Uniqueness

5-Methyl-1,3-thiazolidine-2,4-dithione is unique due to the presence of both methyl and dithione groups, which enhance its chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical reactions and its wide range of applications in different fields make it a valuable molecule for scientific research and industrial applications .

Properties

CAS No.

89403-84-9

Molecular Formula

C4H5NS3

Molecular Weight

163.3 g/mol

IUPAC Name

5-methyl-1,3-thiazolidine-2,4-dithione

InChI

InChI=1S/C4H5NS3/c1-2-3(6)5-4(7)8-2/h2H,1H3,(H,5,6,7)

InChI Key

RKLLXHCROVICJL-UHFFFAOYSA-N

Canonical SMILES

CC1C(=S)NC(=S)S1

Origin of Product

United States

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